
2-Vinyl-4,6-diamino-1,3,5-triazine
Vue d'ensemble
Description
2-Vinyl-4,6-diamino-1,3,5-triazine is a heterocyclic compound, a member of the triazine family of compounds, with a wide range of applications in scientific research. It is synthesized from the reaction of 2-vinyl-4,6-diaminotriazine with an alkylating agent, such as dimethyl sulfate. This compound has been used as a catalyst in organic synthesis, as a reagent for the synthesis of various polymers, and as a molecular probe for studying the structure and function of proteins and other biological molecules.
Applications De Recherche Scientifique
Adsorption et analyse de l'ADN
La forme polymère du 2-Vinyl-4,6-diamino-1,3,5-triazine, connu sous le nom de PVDAT, a été utilisée pour l'adsorption de l'ADN. Recouvert sur des microsphères de polystyrène, le PVDAT démontre la capacité d'adsorber les ADN à double brin, en particulier ceux comprenant des paires de bases A-T . Cette propriété est importante pour l'analyse biologique, permettant la capture et l'étude de séquences d'ADN spécifiques.
Biomatériaux et ingénierie tissulaire
En raison de sa capacité à former plusieurs liaisons hydrogène, le PVDAT peut interagir avec diverses biomolécules. Cette interaction est avantageuse dans le développement de biomatériaux pour l'ingénierie tissulaire, où le polymère peut être utilisé pour créer des échafaudages qui favorisent la croissance cellulaire et la formation des tissus .
Systèmes d'administration de médicaments
La capacité de liaison hydrogène du PVDAT se prête également aux applications d'administration de médicaments contrôlée. Le polymère peut former des complexes avec des molécules de médicaments, ce qui permettrait une administration ciblée et une libération contrôlée dans l'organisme .
Biosenseurs
Dans le domaine des biosenseurs, les propriétés d'adsorption sélective du PVDAT peuvent être exploitées pour détecter des biomolécules spécifiques. Ceci est particulièrement utile dans le développement d'outils diagnostiques qui nécessitent une spécificité et une sensibilité élevées .
Reconnaissance moléculaire
Le PVDAT a montré un potentiel prometteur dans la reconnaissance moléculaire, où il peut se lier sélectivement aux bases d'acides nucléiques et à leurs dérivés par liaison hydrogène. Cette spécificité pourrait être appliquée dans diverses techniques analytiques, notamment la chromatographie et la spectrométrie de masse .
Nanotechnologie
La synthèse de nanoparticules de PVDAT a été explorée pour leur potentiel dans des applications de nanotechnologie. Ces nanoparticules peuvent adsorber des molécules hydrosolubles par des liaisons hydrogène stables, ce qui pourrait être utile en catalyse, en remédiation environnementale et plus encore .
Développement d'hydrogels
Le PVDAT a été étudié pour son rôle dans le développement d'hydrogels à haute résistance. Les résidus de diaminotriazine du polymère forment non seulement des liaisons hydrogène intramoléculaires, mais s'engagent également dans des liaisons hydrogène complémentaires fortes avec des nucléobases comme la thymine et l'uracile, ce qui est bénéfique pour la création de matériaux d'hydrogel robustes .
Applications environnementales
Les interactions de liaison hydrogène du PVDAT avec diverses molécules en font un candidat pour des applications environnementales telles que la purification de l'eau et l'adsorption de polluants. Sa capacité à se lier sélectivement à certains composés pourrait être utilisée dans la conception de systèmes de filtration .
Mécanisme D'action
Target of Action
2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 6-Vinyl-1,3,5-triazine-2,4-diamine, has been found to selectively adsorb nucleic acid bases, nucleotides, and nucleosides . This suggests that the primary targets of this compound are these biomolecules, which play crucial roles in various biological processes, including DNA replication, transcription, and protein synthesis .
Mode of Action
The interaction between this compound and its targets is primarily through the formation of strong hydrogen bonds . The 4,6-diamino-1,3,5-triazine functionality of the compound forms multiple hydrogen bonds with the target molecules in aqueous solutions . This strong and reversible adsorption is a key feature of its mode of action .
Biochemical Pathways
For instance, it could potentially interfere with DNA replication and transcription processes, thereby affecting gene expression and protein synthesis .
Pharmacokinetics
Its low solubility in both water and most organic solvents suggests that its bioavailability may be limited .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be closely tied to its interaction with nucleic acid bases, nucleotides, and nucleosides. By forming strong hydrogen bonds with these molecules, the compound could potentially alter their normal functions, leading to changes in cellular processes such as DNA replication, transcription, and protein synthesis .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its ability to form hydrogen bonds with target molecules occurs in aqueous solutions . Furthermore, its low solubility in both water and most organic solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Vinyl-4,6-diamino-1,3,5-triazine plays a significant role in biochemical reactions due to its ability to form strong hydrogen bonds. It interacts with nucleic acid bases, nucleotides, and nucleosides through the 4,6-diamino-1,3,5-triazine functionality . These interactions are crucial for selective adsorption processes, making it a valuable molecule in biochemical applications such as reducing uric acid interference in electrochemical biosensors .
Cellular Effects
This compound influences various cellular processes by interacting with nucleic acids and proteins. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds with nucleic acid bases allows it to modulate gene expression and impact cellular functions . Additionally, it has been shown to reduce uric acid interference, which can affect cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydrogen bonding interactions with biomolecules. It binds to nucleic acid bases, nucleotides, and nucleosides, forming stable complexes that can influence gene expression and enzyme activity . The compound’s ability to form noncovalent interactions with target molecules makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to interact effectively with nucleic acids and proteins, modulating gene expression and cellular metabolism . At higher doses, it may exhibit toxic or adverse effects, including structural damage to the liver . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form hydrogen bonds with nucleic acid bases and other biomolecules allows it to influence metabolic flux and metabolite levels . These interactions are essential for its role in biochemical applications, such as reducing uric acid interference in biosensors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s low solubility in water and organic solvents also plays a role in its transport and distribution .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on cellular processes. Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its activity and function . The compound’s ability to form hydrogen bonds with nucleic acids and proteins is crucial for its subcellular localization and overall biochemical activity .
Propriétés
IUPAC Name |
6-ethenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c1-2-3-8-4(6)10-5(7)9-3/h2H,1H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYUNPVVODNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27154-03-6 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27154-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60342953 | |
| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3194-70-5 | |
| Record name | 6-Ethenyl-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diamino-6-vinyl-s-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


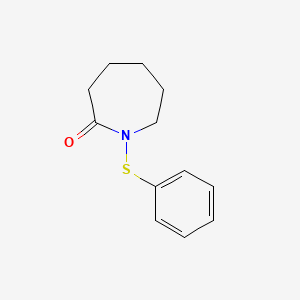


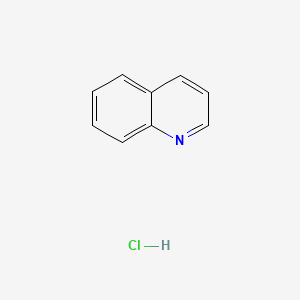
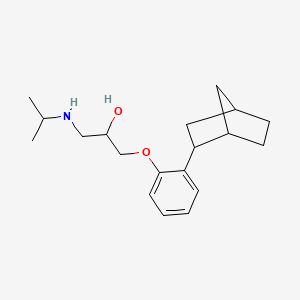
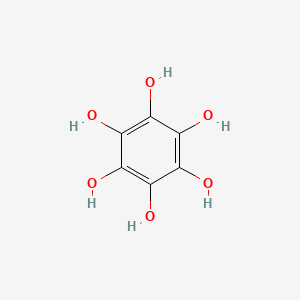
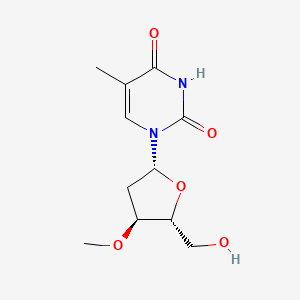




![Trimethylenebis[[3-[[4-[[(3-methylbenzothiazol-3-ium)-2-yl]methylene]-1,4-dihydroquinolin]-1-yl]propyl]dimethylaminium]](/img/structure/B1219243.png)
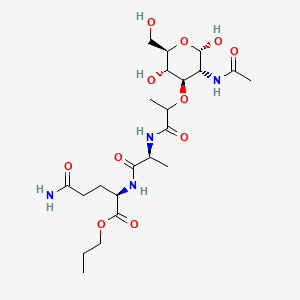
![2-[2-[[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B1219247.png)
